Cas no 1823234-28-1 (benzyl N-(2-formyl-4-nitrophenyl)carbamate)

benzyl N-(2-formyl-4-nitrophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(2-formyl-4-nitrophenyl)carbamate
- 1823234-28-1
- EN300-12640459
-
- インチ: 1S/C15H12N2O5/c18-9-12-8-13(17(20)21)6-7-14(12)16-15(19)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)
- InChIKey: AAFHOBMTPSTVRT-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1C=O)[N+](=O)[O-])=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 300.07462149g/mol
- どういたいしつりょう: 300.07462149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
benzyl N-(2-formyl-4-nitrophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12640459-2500mg |
benzyl N-(2-formyl-4-nitrophenyl)carbamate |
1823234-28-1 | 2500mg |
$1874.0 | 2023-10-02 | ||
Enamine | EN300-12640459-50mg |
benzyl N-(2-formyl-4-nitrophenyl)carbamate |
1823234-28-1 | 50mg |
$803.0 | 2023-10-02 | ||
Enamine | EN300-12640459-100mg |
benzyl N-(2-formyl-4-nitrophenyl)carbamate |
1823234-28-1 | 100mg |
$842.0 | 2023-10-02 | ||
Enamine | EN300-12640459-0.05g |
benzyl N-(2-formyl-4-nitrophenyl)carbamate |
1823234-28-1 | 0.05g |
$803.0 | 2023-07-06 | ||
Enamine | EN300-12640459-5.0g |
benzyl N-(2-formyl-4-nitrophenyl)carbamate |
1823234-28-1 | 5.0g |
$2774.0 | 2023-07-06 | ||
Enamine | EN300-12640459-0.1g |
benzyl N-(2-formyl-4-nitrophenyl)carbamate |
1823234-28-1 | 0.1g |
$842.0 | 2023-07-06 | ||
Enamine | EN300-12640459-5000mg |
benzyl N-(2-formyl-4-nitrophenyl)carbamate |
1823234-28-1 | 5000mg |
$2774.0 | 2023-10-02 | ||
Enamine | EN300-12640459-1000mg |
benzyl N-(2-formyl-4-nitrophenyl)carbamate |
1823234-28-1 | 1000mg |
$956.0 | 2023-10-02 | ||
Enamine | EN300-12640459-2.5g |
benzyl N-(2-formyl-4-nitrophenyl)carbamate |
1823234-28-1 | 2.5g |
$1874.0 | 2023-07-06 | ||
Enamine | EN300-12640459-1.0g |
benzyl N-(2-formyl-4-nitrophenyl)carbamate |
1823234-28-1 | 1.0g |
$956.0 | 2023-07-06 |
benzyl N-(2-formyl-4-nitrophenyl)carbamate 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
benzyl N-(2-formyl-4-nitrophenyl)carbamateに関する追加情報
Introduction to Benzyl N-(2-formyl-4-nitrophenyl)carbamate (CAS No. 1823234-28-1)
Benzyl N-(2-formyl-4-nitrophenyl)carbamate, a compound with the chemical identifier CAS No. 1823234-28-1, is a significant molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate structure, has garnered attention due to its potential applications in various scientific domains. The presence of both a benzyl group and a nitrophenyl moiety, along with a formyl functional group, makes it a versatile intermediate in organic synthesis and a candidate for further development in medicinal chemistry.
The structure of Benzyl N-(2-formyl-4-nitrophenyl)carbamate consists of several key functional groups that contribute to its unique chemical properties. The benzyl group, known for its stability and ease of modification, serves as an anchor for further chemical reactions. The nitrophenyl component introduces electron-withdrawing effects, influencing the reactivity and electronic properties of the molecule. Additionally, the formyl group, a highly reactive aldehyde-like moiety, opens up possibilities for condensation reactions and the formation of more complex structures.
In recent years, there has been a growing interest in exploring the applications of nitroaromatic compounds in pharmaceuticals. The nitro group in Benzyl N-(2-formyl-4-nitrophenyl)carbamate can be reduced to an amine, providing a pathway to synthesize derivatives with different biological activities. This transformation is particularly relevant in drug discovery, where functional group modifications can lead to compounds with enhanced efficacy or reduced side effects.
One of the most compelling aspects of Benzyl N-(2-formyl-4-nitrophenyl)carbamate is its potential as a building block in the synthesis of more complex molecules. Researchers have been leveraging this compound to develop novel heterocyclic structures, which are often found in biologically active drugs. For instance, the formyl group can participate in condensation reactions with various nitrogen-containing heterocycles, such as pyridines or pyrimidines, to create fused ring systems that mimic natural products and have potent pharmacological effects.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of nitroaromatic compounds due to their ability to interact with biological targets in multiple ways. Benzyl N-(2-formyl-4-nitrophenyl)carbamate, with its dual functionality from both the benzyl and nitrophenyl groups, could serve as a precursor for drugs targeting various diseases. For example, derivatives of this compound have shown promise in preliminary studies as inhibitors of enzymes involved in inflammatory pathways.
Recent advancements in synthetic methodologies have also contributed to the renewed interest in nitroaromatic compounds like Benzyl N-(2-formyl-4-nitrophenyl)carbamate. Modern techniques such as flow chemistry and catalytic hydrogenation have made it possible to produce these compounds more efficiently and with greater precision. These improvements not only reduce costs but also allow for the exploration of more complex synthetic routes that were previously impractical.
The role of computational chemistry in designing and optimizing molecules derived from Benzyl N-(2-formyl-4-nitrophenyl)carbamate cannot be overstated. Molecular modeling and computer simulations have become indispensable tools for predicting the behavior of new compounds before they are synthesized. This approach saves time and resources by identifying promising candidates early in the discovery process and helps guide experimental efforts toward higher success rates.
In conclusion, Benzyl N-(2-formyl-4-nitrophenyl)carbamate (CAS No. 1823234-28-1) represents a fascinating area of research with significant potential in pharmaceutical development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse biological activities. As our understanding of chemical transformations and drug design continues to evolve, this compound is likely to play an increasingly important role in the discovery and development of new therapies.
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